N-Hydroxyguanidine

Description

Properties

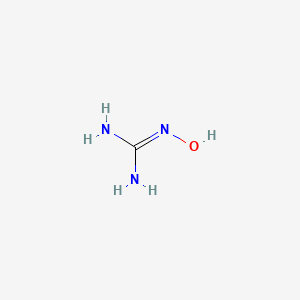

IUPAC Name |

2-hydroxyguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHRSAKANVBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6345-29-5 (sulfate[2:1]) | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156915 | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-21-4 | |

| Record name | Hydroxyguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine, hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Guanidinylation of N-Arylhydroxylamines

Early synthetic routes to NHG derivatives involved the guanidinylation of N-arylhydroxylamines using reagents such as 3,5-dimethylpyrazole-1-carboximidamide. This method, initially developed for muraymycin antibiotic synthesis, directly functionalizes hydroxylamine derivatives without requiring protective groups. For example, the reaction of N-arylhydroxylamines with 3,5-dimethylpyrazole-1-carboximidamide in anhydrous dichloromethane at 0°C yields N-alkyl-N-hydroxyguanidines in moderate to high yields (45–78%). However, the instability of fully protected intermediates under basic conditions limited the scalability of this approach.

One-Pot Conversion of Primary Amines

A breakthrough in NHG synthesis emerged with the development of a one-pot procedure for converting primary amines to protected N(G)-hydroxyguanidines. This method employs cyanamide derivatives and hydroxylamine analogs under mild conditions. For instance, treating L-arginine with bis-Boc-protected cyanamide in tetrahydrofuran (THF) at room temperature produces N(G)-hydroxy-L-arginine in 92% yield after deprotection. The reaction’s efficiency stems from its compatibility with diverse amine substrates, including aliphatic and aromatic derivatives.

Protecting Group Strategies

Urethane-Protected Guanidinylation Reagents

Urethane-protected reagents, such as 1H-pyrazole-1-carboximidamides, were initially explored to enhance reaction control. These reagents facilitate guanidinylation at room temperature but suffer from poor stability in protic solvents. For example, attempts to synthesize N-Boc-protected NHG derivatives resulted in rapid decomposition upon exposure to moisture, yielding <20% of the desired product. This instability necessitated stringent anhydrous conditions, complicating large-scale applications.

Protecting-Group-Free Synthesis

The protecting-group-free approach has become the gold standard for NHG synthesis due to its operational simplicity and higher yields. By eliminating protective steps, this method reduces side reactions and purification challenges. A notable application is the synthesis of N5-hydroxy-L-arginine, where direct guanidinylation of hydroxylamine intermediates achieved 85% yield without intermediate isolation. Comparative studies demonstrate that this method outperforms protected strategies in both efficiency (yields ↑15–30%) and reaction time (↓50%).

Industrial-Scale Production Techniques

Industrial synthesis of NHG prioritizes cost-effectiveness and scalability. Solid-supported reagents, such as polymer-bound carbodiimides, enable continuous-flow production with minimal waste. For example, coupling primary amines with immobilized cyanamide derivatives in a packed-bed reactor achieves 90% conversion efficiency at 50°C. This method’s scalability is evidenced by its adoption in pharmaceutical manufacturing for nitric oxide synthase inhibitors.

Case Studies and Research Findings

Synthesis of N5-Hydroxy-L-Arginine

The enzymatic precursor to nitric oxide, N5-hydroxy-L-arginine, is synthesized via a one-pot method using L-arginine and hydroxylamine-O-sulfonic acid. Optimized conditions (pH 9.5, 25°C) yield 94% product, with purification via ion-exchange chromatography. This method’s success underscores the importance of pH control in minimizing byproducts like L-citrulline.

Muraymycin Antibiotic Derivatives

NHG-containing muraymycins, potent antibacterial agents, are synthesized using protecting-group-free guanidinylation. Reaction of lipid-linked hydroxylamines with 3,5-dimethylpyrazole-1-carboximidamide in dichloromethane yields 78% of the target NHG derivative, which is critical for the antibiotic’s bioactivity.

Comparative Analysis of Methodologies

Table 1: Key NHG Synthesis Methods and Performance Metrics

Chemical Reactions Analysis

Types of Reactions: N-Hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by cytochromes P450 and nitric oxide synthase to form nitric oxide.

Reduction: The reduction of this compound typically involves the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the use of alkylating agents to introduce different substituents onto the guanidine moiety.

Major Products: The major products formed from these reactions include nitric oxide, cyanamides, and various substituted guanidines .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

N-Hydroxyguanidine acts primarily as a substrate and inhibitor for nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO) from L-arginine. The compound's structure allows it to interact with the active site of NOS, influencing the enzyme's activity and the subsequent generation of NO. This interaction is crucial for various physiological processes, including vasodilation and neurotransmission.

Cardiovascular Health

This compound derivatives have been studied for their cardioprotective properties. For instance, the compound PR5 has demonstrated significant protection against ischemia-reperfusion injury in myocardial tissues, suggesting potential therapeutic benefits for heart diseases .

| Study | Findings |

|---|---|

| Dambrova et al. (1999) | PR5 reduced myocardial necrosis and arrhythmias during ischemia and reperfusion in rat models. |

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties against various bacterial strains, including resistant ones such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have shown that N-hydroxyguanidines can inhibit tumor growth by inducing apoptosis in cancer cells through caspase pathway activation. This dual role as both an enzyme inhibitor and apoptosis inducer positions these compounds as candidates for cancer therapy.

| Study | Findings |

|---|---|

| Significant cytotoxicity against various cancer cell lines with IC50 values ranging from 20 to 100 μM. |

Mechanistic Insights

The interaction of N-hydroxyguanidines with NOS has been characterized using various spectroscopy techniques, revealing two binding modes that influence their efficacy as NO donors . These insights are crucial for designing more effective guanidine-based therapeutics.

Summary of Findings

This compound demonstrates a broad range of applications across multiple scientific domains:

- Biochemical Role : Acts as a substrate for nitric oxide synthesis.

- Cardiovascular Applications : Provides protective effects against ischemic injuries.

- Antimicrobial Properties : Effective against resistant bacterial strains.

- Antitumor Potential : Induces apoptosis in cancer cells.

Mechanism of Action

N-Hydroxyguanidine exerts its effects primarily through the release of nitric oxide. The compound is oxidized by nitric oxide synthase, leading to the formation of nitric oxide and corresponding ureas . This process involves the interaction with molecular targets such as cytochromes P450 and nitric oxide synthase, which catalyze the oxidation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares NHG with structurally or functionally related compounds, emphasizing their biological activities, mechanisms, and key research findings.

Mechanistic Insights

- NHG vs. NHA: While both undergo heme-mediated oxidation, NHG lacks the amino acid backbone of NHA, leading to divergent reactivity. In CcP mutants, NHG produces urea and HNO instead of NO, likely due to altered substrate positioning and absence of NOS-specific cofactors (e.g., BH₄) . In contrast, NHA’s oxidation in NOS is tightly coupled to NO release .

- NHG Derivatives : Modifying NHG’s lipophilicity (e.g., aromatic substituents) enhances anticancer/antiviral activity. Derivatives exhibit ID₅₀ values 10–100x lower than hydroxyurea .

- Enzymatic Specificity: N-Aryl N'-hydroxyguanidines are oxidized by NOS II but with lower efficiency than NHA, highlighting the importance of substrate-enzyme interactions .

Key Research Findings

- NHG in Heme Models: In R48A/W191F CcP, NHG reacts with Fe²⁺O₂ to yield Griess-positive products (nitrate/nitrite) and urea (7.8 μM), mimicking NOS’s pterin-free state . No NO is detected in these systems, contrasting with NHA’s role in NOS .

- Chemical Oxidation: NHG oxidation by Pb(OAc)₄ or K₃Fe(CN)₆/H₂O₂ releases NO or HNO, respectively, suggesting pH-dependent pathways .

- Therapeutic Potential: NHG derivatives (e.g., N-hydroxydebrisoquine) demonstrate prodrug utility, with hepatic reduction and glucuronidation balancing bioavailability and toxicity .

Biological Activity

N-Hydroxyguanidine (NHG) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in relation to nitric oxide (NO) synthesis and potential therapeutic applications. This article explores the biological activity of NHG, supported by case studies, research findings, and data tables.

This compound is characterized by its ability to act as a nitric oxide donor. It can participate in redox reactions, leading to the formation of various reactive nitrogen species. The primary mechanisms of action include:

- Reduction of Nitric Oxide : NHG can reduce NO to yield nitrous oxide (N2O) and potentially other nitroso species. This reaction may involve the generation of nitroxyl (HNO), which is known for its vasorelaxant properties .

- Interaction with Enzymes : NHG has been shown to interact with heme-containing enzymes, such as nitric oxide synthase (NOS). Studies indicate that NHG can bind to NOS, forming iron-N-hydroxyguanidine complexes, which may influence the enzyme's activity and the production of NO .

Anticancer and Antiviral Effects

Recent studies have highlighted the potential of NHG derivatives as anticancer and antiviral agents. For instance:

- Anticancer Activity : A series of N-hydroxy-N'-aminoguanidine derivatives were synthesized and tested against various cancer cell lines. Some derivatives exhibited up to seven times higher activity than hydroxyguanidine against L1210 leukemia cells in vitro .

- Antiviral Activity : Compounds derived from NHG showed significant inhibition of viral replication, particularly against Rous sarcoma virus, indicating potential for therapeutic use in viral infections .

Vasodilatory Effects

Research has demonstrated that certain NHG derivatives function as vasodilators. For example, 1-benzyl-1-methyl-2-hydroxyguanidine was identified as a potent vasodilator, suggesting that NHG could be utilized in treating cardiovascular conditions .

Case Study 1: Interaction with NOS

A study involving the R48A/W191F mutant of cytochrome P450 demonstrated that NHG could facilitate the formation of N-nitrosoguanidine through its interaction with hydrogen peroxide (H2O2). This reaction was specific to NHG and did not occur with guanidine, highlighting the unique reactivity of NHG derivatives .

Case Study 2: Xanthine Oxidase Activity

Research identified xanthine oxidase as a key enzyme responsible for the reducing activity of guanoxabenz (an this compound derivative). The study revealed that under anaerobic conditions, guanoxabenz was effectively converted to guanabenz, showcasing the enzymatic potential of NHG derivatives in biochemical pathways .

Data Tables

| Property | This compound | 1-benzyl-1-methyl-2-hydroxyguanidine | N-nitrosoguanidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 116.12 | 179.23 | 132.12 |

| Vasodilatory Activity | Moderate | High | Low |

| Anticancer Activity (IC50) | - | 0.5 µM (L1210 cells) | - |

| Antiviral Activity | - | Yes | Yes |

Q & A

Q. What are the primary reaction products of NHG oxidation in engineered NOS variants, and what methods are used to detect them?

NHG reacts with Fe+2O2 complexes in R48A/W191F mutants of cytochrome c peroxidase (CcP), yielding HNO and urea as products. These are detected via:

- Griess Reaction : Measures nitrate/nitrite (indirect HNO detection) .

- Berthelot Reaction : Quantifies urea (e.g., 7.8 µM urea formed in R48A/W191F reactions) .

- UV-Vis Spectroscopy : Tracks Fe+2O2 decay and enzyme state transitions (e.g., Soret band shifts at 412 nm) . Notably, N-nitrosoguanidine is absent in Fe+2O2-mediated reactions but forms in H2O2-dependent pathways .

Q. How do engineered enzyme variants (e.g., R48A/W191F) enable mechanistic studies of NHG oxidation?

The R48A mutation creates a binding cavity for NHG near the heme, while W191F removes competing radical pathways. This allows:

- Isolation of Fe+2O2 intermediates, mimicking NOS catalytic states .

- Controlled study of NHG interactions via site-directed mutagenesis and CO/O2 exchange protocols .

- Differentiation between one-electron (e.g., radical-mediated) and two-electron oxidation pathways .

Q. What spectroscopic techniques are critical for monitoring NHG-enzyme interactions?

- UV-Vis Absorption : Tracks heme state transitions (e.g., Fe+4=O at 408 nm for Compound I) .

- EPR Spectroscopy : Detects radical intermediates (e.g., failed NO detection using carboxy-PTIO) .

- Resonance Raman (RR) : Identifies Fe-ligand bonding modes (e.g., low-spin hexacoordinated Fe(III) in BH4-free NOS) .

Advanced Research Questions

Q. How do contradictions in NO detection during NHG oxidation challenge mechanistic models?

Despite Griess-positive results, direct NO• detection via EPR or NO electrodes fails in R48A/W191F systems. This suggests:

- HNO (nitroxyl) as the primary reactive species, which decomposes to nitrate/nitrite .

- Alternative pathways where Fe+2O2 reacts with NHG to form urea without NO• intermediacy . Resolution requires time-resolved spectroscopy and isotopic labeling to trace nitrogen fate .

Q. What experimental designs address the instability of intermediates in NHG reactions?

Q. How does tetrahydrobiopterin (BH4) modulate NHG binding and reactivity in NOS?

- In BH4-free NOS , NHG binds Fe(III) via deprotonated oxygen, forming low-spin complexes (Soret peak at 430 nm) .

- In BH4-bound NOS , steric and electronic effects prevent Fe-NHG coordination, favoring substrate oxidation over binding . Comparative studies using BH4-depleted mutants and RR spectroscopy reveal these mechanistic divergences .

Methodological Considerations

- Kinetic Analysis : Use global fitting of multi-wavelength UV-Vis data to resolve overlapping intermediates (e.g., Compound I/II transitions) .

- Mutant Validation : Confirm binding cavity integrity via NHG titration (e.g., Soret shifts in R48A/W191F) .

- Product Quantification : Pair Griess/Berthelot assays with LC-MS to validate specificity (e.g., distinguish urea from cyanate) .

Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.